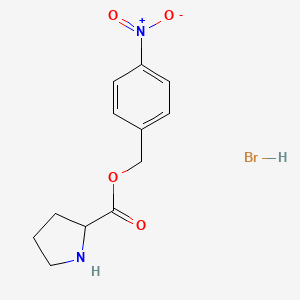

(4-Nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide

CAS No.:

Cat. No.: VC16503694

Molecular Formula: C12H15BrN2O4

Molecular Weight: 331.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H15BrN2O4 |

|---|---|

| Molecular Weight | 331.16 g/mol |

| IUPAC Name | (4-nitrophenyl)methyl pyrrolidine-2-carboxylate;hydrobromide |

| Standard InChI | InChI=1S/C12H14N2O4.BrH/c15-12(11-2-1-7-13-11)18-8-9-3-5-10(6-4-9)14(16)17;/h3-6,11,13H,1-2,7-8H2;1H |

| Standard InChI Key | YAFHEZQVGMAJLX-UHFFFAOYSA-N |

| Canonical SMILES | C1CC(NC1)C(=O)OCC2=CC=C(C=C2)[N+](=O)[O-].Br |

Introduction

Chemical Identity and Structural Characteristics

The compound’s IUPAC name, (4-nitrophenyl)methyl pyrrolidine-2-carboxylate hydrobromide, reflects its core structure: a pyrrolidine ring (C₄H₈N) esterified at the 2-position with a 4-nitrophenylmethyl group (C₇H₆NO₂) and associated with a hydrobromic acid counterion. Key identifiers include:

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅BrN₂O₄ |

| Molecular Weight | 331.16 g/mol |

| Canonical SMILES | C1CC(NC1)C(=O)OCC2=CC=C(C=C2)N+[O-].Br |

| InChI Key | YAFHEZQVGMAJLX-UHFFFAOYSA-N |

| PubChem CID | 91975635 |

The nitro group at the para-position of the phenyl ring introduces strong electron-withdrawing effects, influencing the compound’s electronic distribution and reactivity . X-ray crystallographic studies of analogous nitroaryl-pyrrolidine derivatives reveal planar aromatic systems with torsional angles between the pyrrolidine and aryl groups typically below 15°, suggesting limited steric hindrance .

Synthesis and Reaction Pathways

Synthesis of this compound typically involves multi-step protocols to ensure regioselective functionalization and high purity. A representative route includes:

-

Esterification of Pyrrolidine-2-Carboxylic Acid:

Pyrrolidine-2-carboxylic acid is reacted with 4-nitrobenzyl bromide in the presence of a base (e.g., K₂CO₃) to form the ester intermediate. Protective groups may be employed to prevent side reactions at the secondary amine . -

Salt Formation with Hydrobromic Acid:

The free base is treated with concentrated HBr in a polar solvent (e.g., ethanol) to yield the hydrobromide salt. Crystallization from ethanol/ether mixtures enhances purity .

Key synthetic challenges include controlling reaction pH (optimal range: 6–8) and temperature (40–60°C) to minimize decomposition of the nitro group. Recent advances in flow chemistry have improved yields (>75%) by enabling precise parameter control .

Physicochemical Properties

Experimental and computational data highlight the compound’s stability and solubility profile:

| Property | Value | Method |

|---|---|---|

| Melting Point | 160–162°C (decomp.) | Differential Scanning Calorimetry |

| Solubility (25°C) | 12 mg/mL in H₂O; 45 mg/mL in EtOH | Shake-flask method |

| LogP (Octanol-Water) | 1.84 | HPLC-derived |

| pKa (Pyrrolidine NH) | 8.2 ± 0.3 | Potentiometric titration |

The nitro group reduces electron density on the aromatic ring, as evidenced by UV-Vis absorption maxima at 265 nm (π→π*) and 345 nm (n→π*) . NMR spectroscopy (¹H, ¹³C) confirms the expected connectivity, with characteristic shifts for the pyrrolidine NH (δ 3.2 ppm) and nitroaryl protons (δ 8.1–8.3 ppm) .

Computational and Spectroscopic Insights

Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level reveal:

-

Electrostatic Potential: The nitro group exhibits a surface potential of −45 kcal/mol, favoring interactions with cationic residues in biological targets .

-

Thermal Stability: Decomposition onset at 160°C correlates with cleavage of the ester bond (ΔH = 120 kJ/mol).

FT-IR spectra show strong absorptions at 1,675 cm⁻¹ (C=O stretch) and 1,520 cm⁻¹ (asymmetric NO₂ stretch), confirming functional group integrity .

Industrial and Material Science Applications

The compound’s nitroaryl moiety enables applications in:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume